molecular formula C4H6N2OS B1450583 (3-Methyl-1,2,4-thiadiazol-5-yl)methanol CAS No. 1803600-96-5

(3-Methyl-1,2,4-thiadiazol-5-yl)methanol

Cat. No.: B1450583
CAS No.: 1803600-96-5
M. Wt: 130.17 g/mol
InChI Key: UHFFKYFGQOHSCC-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,4-thiadiazol-5-yl)methanol is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The presence of both sulfur and nitrogen atoms in the ring structure contributes to its diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with methyl glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and purification steps are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-1,2,4-thiadiazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methyl group and hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

(3-Methyl-1,2,4-thiadiazol-5-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyl-1,2,4-thiadiazol-5-yl)methanol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways. In cancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

    1,3,4-Thiadiazole: A closely related compound with similar structural features but different substituents.

    2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with distinct biological activities.

    5-Arylazothiazoles: Compounds with a similar heterocyclic core but different functional groups.

Uniqueness: (3-Methyl-1,2,4-thiadiazol-5-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the thiadiazole ringIts ability to undergo various chemical transformations and its biological activity make it a valuable compound in research and industry .

Properties

IUPAC Name

(3-methyl-1,2,4-thiadiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-3-5-4(2-7)8-6-3/h7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFFKYFGQOHSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-96-5
Record name (3-methyl-1,2,4-thiadiazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methyl-1,2,4-thiadiazol-5-yl)methanol
Reactant of Route 2
(3-Methyl-1,2,4-thiadiazol-5-yl)methanol
Reactant of Route 3
(3-Methyl-1,2,4-thiadiazol-5-yl)methanol
Reactant of Route 4
(3-Methyl-1,2,4-thiadiazol-5-yl)methanol
Reactant of Route 5
(3-Methyl-1,2,4-thiadiazol-5-yl)methanol
Reactant of Route 6
(3-Methyl-1,2,4-thiadiazol-5-yl)methanol

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